(R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide (R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16513816
InChI: InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3/t35-,42?/m1/s1
SMILES:
Molecular Formula: C38H48NOPS
Molecular Weight: 597.8 g/mol

(R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

CAS No.:

Cat. No.: VC16513816

Molecular Formula: C38H48NOPS

Molecular Weight: 597.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide -

Specification

Molecular Formula C38H48NOPS
Molecular Weight 597.8 g/mol
IUPAC Name N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3/t35-,42?/m1/s1
Standard InChI Key LBEHDJAAPPRKMG-AAHGUQRTSA-N
Isomeric SMILES CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C

Introduction

Structural and Stereochemical Features

The compound’s structure features three critical components:

  • A 3',5'-di-tert-butyl-[1,1'-biphenyl]-2-yl group, which provides steric bulk to influence substrate approach in catalytic cycles.

  • A diphenylphosphanyl moiety that coordinates to transition metals, forming active catalytic complexes.

  • A 2-methylpropane-2-sulfinamide group, serving as a chiral directing agent to enforce stereochemical outcomes .

The (R) and (S) configurations at the sulfinamide and ethyl-phosphanyl centers, respectively, create a well-defined chiral environment. X-ray crystallography of analogous compounds reveals that the tert-butyl groups adopt a conformation that shields one face of the biphenyl system, while the sulfinamide oxygen participates in hydrogen-bonding interactions to stabilize transition states .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC₄₃H₅₃NOPS
Molecular Weight672.9 g/mol
StereocentersTwo (R at sulfinamide, S at ethyl)
Key Bond Angles (C-P-C)102.5°–104.3°

Synthesis and Optimization

The synthesis involves a multi-step sequence leveraging palladium-catalyzed cross-coupling and stereoselective sulfinamide formation:

Step 1: Biphenyl Core Assembly

A Suzuki-Miyaura coupling between 2-bromo-3',5'-di-tert-butylbiphenyl and a boronic ester forms the biphenyl backbone. Tetrakis(triphenylphosphine)palladium(0) in toluene/ethanol at 80°C achieves yields >85% .

Step 2: Phosphanyl-Ethyl Attachment

A Mitsunobu reaction installs the diphenylphosphanyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine in N,N-dimethylformamide (DMF). The reaction proceeds at 20–25°C with 92% diastereoselectivity .

StepReagents/ConditionsYieldSelectivity
1Pd(PPh₃)₄, K₂CO₃, toluene/ethanol, 80°C87%N/A
2DEAD, PPh₃, DMF, 25°C78%92% de
3Ti(OEt)₄, NaBH₄, THF, −20°C65%99% ee

Applications in Asymmetric Catalysis

The compound’s utility stems from its ability to form chiral metal complexes that drive enantioselective reactions:

Hydrogenation of Ketones

When coordinated to rhodium, the ligand facilitates hydrogenation of aryl ketones with enantiomeric excess (ee) values up to 98%. The tert-butyl groups enforce a rigid pocket that discriminates between pro-R and pro-S substrate faces.

Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura couplings, the ligand accelerates aryl-aryl bond formation while suppressing β-hydride elimination. Turnover numbers (TON) exceed 10,000 in reactions with sterically hindered partners .

Table 3: Catalytic Performance

Reaction TypeSubstrateee or TONConditions
Ketone HydrogenationAcetophenone98% eeRh, H₂, 50 psi, 25°C
Suzuki Coupling2-Naphthylboronic acidTON 12,300Pd, K₂CO₃, 80°C

Comparative Analysis with Ellman’s Sulfinamide

While Ellman’s sulfinamide (tert-butanesulfinamide) is a cornerstone of asymmetric amine synthesis, this compound offers enhanced steric and electronic modulation:

  • Steric Bulk: The 3',5'-di-tert-butyl biphenyl group creates a larger chiral environment than Ellman’s tert-butyl, improving enantioselectivity in bulky substrates .

  • Metal Coordination: The diphenylphosphanyl group enables transition metal binding, expanding applications into catalysis beyond traditional nucleophilic additions.

Future Directions

Ongoing research explores this ligand’s potential in:

  • Enantioselective C–H Activation: Preliminary results show 80% ee in palladium-catalyzed arylations.

  • Photoredox Catalysis: Modification with iridium centers enables visible-light-driven alkylation reactions .

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